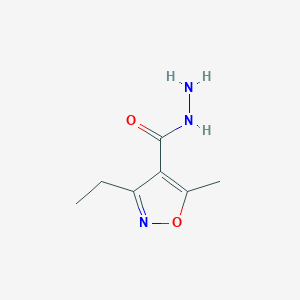
N'-hydroxy-2-morpholin-4-ylpropanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-hydroxy-2-morpholin-4-ylpropanimidamide is a chemical compound with the molecular formula C7H15N3O2 and a molecular weight of 173.21 g/mol . This compound is known for its unique structure, which includes a morpholine ring and a hydroxyimino group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of N’-hydroxy-2-morpholin-4-ylpropanimidamide typically involves the reaction of 2-morpholin-4-ylpropanimidamide with hydroxylamine . The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to maintain these conditions and ensure high purity and yield of the compound.
Análisis De Reacciones Químicas
N’-hydroxy-2-morpholin-4-ylpropanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N’-hydroxy-2-morpholin-4-ylpropanimidamide is used in a variety of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is used in studies related to enzyme inhibition and protein modification.
Mecanismo De Acción
The mechanism of action of N’-hydroxy-2-morpholin-4-ylpropanimidamide involves its interaction with specific molecular targets, such as enzymes. The hydroxyimino group can form hydrogen bonds with active site residues, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .
Comparación Con Compuestos Similares
N’-hydroxy-2-morpholin-4-ylpropanimidamide can be compared with other similar compounds, such as:
N’-hydroxy-3-(morpholin-4-yl)propanimidamide: This compound has a similar structure but differs in the position of the hydroxyimino group.
N-hydroxy-2-(morpholin-4-yl)acetamide: This compound has an acetamide group instead of a propanimidamide group.
The uniqueness of N’-hydroxy-2-morpholin-4-ylpropanimidamide lies in its specific structure, which provides distinct chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C7H15N3O2 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
N'-hydroxy-2-morpholin-4-ylpropanimidamide |
InChI |
InChI=1S/C7H15N3O2/c1-6(7(8)9-11)10-2-4-12-5-3-10/h6,11H,2-5H2,1H3,(H2,8,9) |
Clave InChI |
GUECITOLQOMADB-UHFFFAOYSA-N |
SMILES isomérico |
CC(/C(=N\O)/N)N1CCOCC1 |
SMILES canónico |
CC(C(=NO)N)N1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B11913069.png)
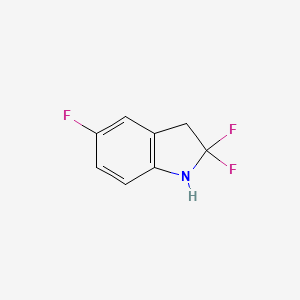

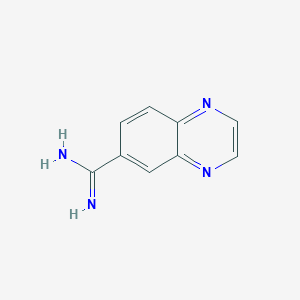
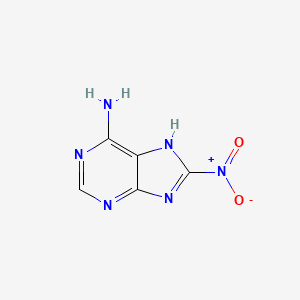




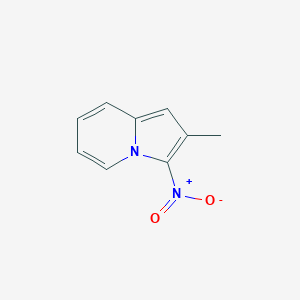
![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11913131.png)
